molecular formula C15H19ClF2N2O2 B11088120 N-{4-[chloro(difluoro)methoxy]phenyl}-2-(4-methylpiperidin-1-yl)acetamide

N-{4-[chloro(difluoro)methoxy]phenyl}-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B11088120
M. Wt: 332.77 g/mol
InChI Key: REYNHUIJKZFUQI-UHFFFAOYSA-N
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Description

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDE is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorodifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Chlorodifluoromethoxy Phenyl Intermediate: This step involves the reaction of a phenol derivative with chlorodifluoromethane in the presence of a base, such as potassium carbonate, to form the chlorodifluoromethoxy phenyl intermediate.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with an appropriate acyl chloride, such as acetyl chloride, in the presence of a base like pyridine to form the acetamide intermediate.

    Piperidine Substitution: The final step involves the substitution of the acetamide intermediate with 4-methylpiperidine under basic conditions, such as using sodium hydride, to yield the target compound.

Industrial Production Methods

Industrial production of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDE follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups attached to the piperidine ring.

Scientific Research Applications

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to the active site of an enzyme, inhibiting its function, or interact with a receptor, altering its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)PYRIDINE-3-CARBOXAMIDE
  • N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-6-[(3R)-3-HYDROXYPYRROLIDIN-1-YL]-5-(1H-PYRAZOL-5-YL)NICOTINAMIDE

Uniqueness

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-(4-METHYLPIPERIDIN-1-YL)ACETAMIDE is unique due to its specific structural features, such as the presence of the chlorodifluoromethoxy group and the piperidine ring

Properties

Molecular Formula

C15H19ClF2N2O2

Molecular Weight

332.77 g/mol

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(4-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C15H19ClF2N2O2/c1-11-6-8-20(9-7-11)10-14(21)19-12-2-4-13(5-3-12)22-15(16,17)18/h2-5,11H,6-10H2,1H3,(H,19,21)

InChI Key

REYNHUIJKZFUQI-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC(F)(F)Cl

Origin of Product

United States

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